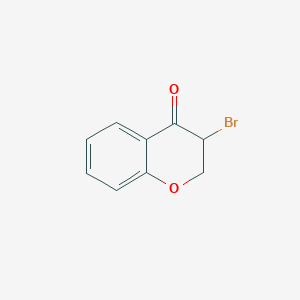

3-Bromochroman-4-one

Overview

Description

3-Bromochroman-4-one, also known as 3-bromo-2,3-dihydro-4H-chromen-4-one, is a heterocyclic compound that belongs to the chromanone family. This compound is characterized by a bromine atom attached to the third carbon of the chromanone structure. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry .

Mechanism of Action

Target of Action

3-Bromochroman-4-one is a derivative of chroman-4-one , a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . .

Mode of Action

Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Chroman-4-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities

Biochemical Analysis

Biochemical Properties

3-Bromochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with tumor necrosis factor-alpha (TNF-α) inhibitors, which are crucial in reducing inflammation and managing autoimmune diseases .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes and proteins, leading to decreased inflammation. Furthermore, the compound has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This binding interaction is crucial for its therapeutic effects in neurodegenerative diseases. Additionally, the compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, making it suitable for long-term studies . It is essential to monitor its degradation products, as they may have different biological activities. Long-term studies have indicated that this compound can maintain its therapeutic effects over extended periods, with minimal adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can provide therapeutic benefits without significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. The compound undergoes phase I and phase II metabolism, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, facilitating its biotransformation into more water-soluble forms . These metabolic pathways are essential for the compound’s elimination and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and brain . Transporters such as P-glycoprotein may influence the distribution of this compound, affecting its bioavailability and therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. For example, this compound may accumulate in the mitochondria, where it can exert its effects on cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromochroman-4-one typically involves the bromination of chroman-4-one. One common method is the reaction of chroman-4-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromochroman-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction Reactions: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution Reactions: Yield substituted chromanones with various functional groups.

Reduction Reactions: Produce chroman-4-ol derivatives.

Oxidation Reactions: Result in the formation of chromanone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-Bromochroman-4-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Chroman-4-one: Lacks the bromine atom but shares the same core structure.

3-Chlorochroman-4-one: Similar structure with a chlorine atom instead of bromine.

3-Fluorochroman-4-one: Contains a fluorine atom in place of bromine.

Uniqueness: 3-Bromochroman-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name |

3-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 3-Bromochroman-4-one?

A1: this compound can be synthesized through various methods:

- Bromination of Chroman-4-one: Direct bromination of Chroman-4-one using copper bromide is a widely used method. []

- Oxidation of 3-Bromochroman-4-ol: 3-Bromochroman-4-ol, obtainable through various routes, can be oxidized to this compound. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the bromine atom at the 3-position significantly impacts the reactivity of this compound:

- Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property allows for the introduction of various substituents at the 3-position, broadening the scope for synthesizing diverse chromanone derivatives. []

- Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange reactions, enabling further functionalization of the chromanone core. This approach provides access to a wider range of derivatives with potential applications in medicinal chemistry and materials science. []

Q3: What is known about the conformational preferences of this compound?

A: X-ray crystallographic studies have revealed that the heterocyclic ring of this compound adopts a half-chair conformation. [] This conformational preference influences the molecule's reactivity and interactions with other molecules.

Q4: Are there any studies on the photochemical behavior of this compound?

A: Yes, research has investigated the photolysis of 3-Bromochroman-4-ones. [] While the specific findings of these studies haven't been detailed in the provided abstracts, photochemical reactions can offer unique pathways for transforming this compound into novel structures.

Q5: Can this compound be used to synthesize more complex molecules?

A5: Yes, this compound serves as a versatile building block in organic synthesis:

- Access to Tetracyclic Cores: Metal-free radical cyclizations of cyclohexenyl-substituted 3-Bromochroman-4-ones offer a rapid and stereoselective route to the tetracyclic core found in puupehenone and related sponge metabolites. [] This approach highlights the potential of this compound in natural product synthesis.

- Synthesis of 3-Azahetarylchroman-4-ones: this compound acts as a key intermediate in the synthesis of 3-azahetarylchroman-4-ones, a class of compounds with diverse biological activities. []

Q6: How does the substitution pattern on the chromene ring affect the properties of bromochromanones?

A6: The presence and position of bromine substituents on the chromene ring significantly impact the chemical behavior of bromochromanones:

- Influence on Bromine Addition: The addition of bromine to chromenes, leading to dibromochroman products, is influenced by the position of bromine substituents on the chromene ring. [] This regioselectivity highlights the importance of substituent effects in controlling the reactivity of these compounds.

- Formation of Dyes: The reaction of bromochromenes with n-butyllithium and Michler's ketone leads to the formation of Malachite Green-related dyes. Interestingly, the position of the bromine substituent dictates whether the resulting dye exhibits longitudinal or transverse conjugation. [] This finding showcases how subtle structural changes can significantly alter the photophysical properties of the products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)